Benzo[f]quinoline-5,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f]quinoline-5,6-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a typical method includes the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl 2-cyano-3-arylacrylate in the presence of ammonium acetate in ethanol, followed by refluxing for several hours . Another method involves the use of palladium-catalyzed Sonogashira coupling followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzo[f]quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[f]quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[f]quinoline-5,6-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Benzo[h]quinoline: Similar in structure but with different substitution patterns.
Benzo[c]acridine: Another fused heterocyclic compound with distinct biological activities.
Uniqueness: Benzo[f]quinoline-5,6-dione is unique due to its specific substitution pattern and the presence of two ketone groups, which confer distinct chemical reactivity and biological properties compared to other quinoline derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
65938-99-0 |
---|---|
Molecular Formula |
C13H7NO2 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
benzo[f]quinoline-5,6-dione |
InChI |
InChI=1S/C13H7NO2/c15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)13(12)16/h1-7H |
InChI Key |
SNNZCIDJKATSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N=CC=C3 |
Origin of Product |
United States |
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